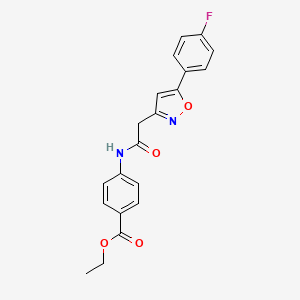
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an organic compound that falls under the category of purine derivatives. Known for its unique chemical structure that features both hydrophobic and hydrophilic regions, it serves various roles in scientific research and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis, involving protection, deprotection, and substitution reactions. The process begins with the preparation of an appropriate purine derivative, followed by functional group modifications to introduce the diethylamino and hydroxy-phenoxypropyl groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods:
Industrial synthesis might involve large-scale batch reactors with meticulous control of temperature, pH, and reagent concentrations to ensure consistent product quality. Catalytic methods and green chemistry principles are often employed to enhance efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation, often facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are also possible, using reagents such as lithium aluminum hydride.
Substitution: : It participates in various nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and other electrophiles/nucleophiles.
Major Products:
Oxidation: : Leads to the formation of oxidized derivatives with altered functional groups.
Reduction: : Results in reduced forms retaining the core purine structure.
Substitution: : Produces modified purine derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : Used as a catalyst in organic synthesis.
Material Science: : Incorporated into materials for specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, facilitating the study of biochemical pathways.
Signal Transduction: : Its derivatives are used to probe cellular signaling mechanisms.
Medicine:
Therapeutic Agents: : Investigated for potential use in treating conditions like cancer, due to its ability to interact with DNA and RNA.
Drug Development: : Serves as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: : Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
Molecular Targets:
The compound exerts its effects primarily by interacting with nucleic acids and proteins. It binds to specific sites on enzymes or receptors, altering their activity and thus affecting cellular processes.
Pathways Involved:
Signal Transduction Pathways: : It can modulate pathways involving protein kinases and phosphatases.
Gene Expression: : Influences transcription and translation processes by interacting with DNA and RNA polymerases.
Comparaison Avec Des Composés Similaires
Theophylline: : Another purine derivative with similar but distinct biological activities.
Caffeine: : Shares structural similarities and some pharmacological effects but differs in its specific interactions and potency.
Aminophylline: : A compound that combines theophylline with an ethylenediamine, used mainly in respiratory therapy.
Uniqueness:
What sets 8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer a balance of hydrophilic and hydrophobic properties, making it versatile in a range of applications from drug design to material science.
That was quite a deep dive into the world of purine derivatives! Anything else on your mind?
Propriétés
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)23(4)20(28)22(17)3)25(19)12-14(26)13-29-15-10-8-7-9-11-15/h7-11,14,26H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHXFCXWWIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)
![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)
![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2979991.png)



![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)

![2-Chloro-N-[1-[4-(difluoromethyl)pyrimidin-2-yl]ethyl]propanamide](/img/structure/B2980003.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2980004.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)
